REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:21])=[C:4]([C:9]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([Br:20])[CH:18]=3)[NH:13][CH:12]=2)=[O:10])[C:5]([F:8])=[CH:6][CH:7]=1.ClCCl.N1C=CC=CC=1.[CH2:31]([S:34](Cl)(=[O:36])=[O:35])[CH2:32][CH3:33]>O>[Br:20][C:17]1[CH:18]=[C:19]2[C:11]([C:9]([C:4]3[C:3]([F:21])=[C:2]([NH:1][S:34]([CH2:31][CH2:32][CH3:33])(=[O:36])=[O:35])[CH:7]=[CH:6][C:5]=3[F:8])=[O:10])=[CH:12][NH:13][C:14]2=[N:15][CH:16]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=CC1)F)C(=O)C1=CNC2=NC=C(C=C21)Br)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at room temperature another 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted 3×250 mL with dichloromethane
|
Type
|
WASH
|
Details
|
washed with 250 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(=O)C=2C(=C(C=CC2F)NS(=O)(=O)CCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.41 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |